

(Rac)-HAMI 3379: A Technical Guide to its Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-HAMI 3379	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data for **(Rac)-HAMI 3379**. It is intended for research and informational purposes only. A comprehensive safety and toxicity profile based on dedicated toxicology studies is not publicly available at this time. The information provided herein is collated from pharmacological studies and supplier-provided safety data sheets and should not be interpreted as a complete assessment of all potential risks.

Introduction

(Rac)-HAMI 3379 is a potent and selective antagonist of the Cysteinyl Leukotriene 2 (CysLT2) receptor.[1][2][3][4] It is the racemic form of HAMI 3379.[2][3] Cysteinyl leukotrienes (CysLTs) are lipid mediators that play a crucial role in inflammatory processes. By targeting the CysLT2 receptor, (Rac)-HAMI 3379 has demonstrated potential therapeutic effects, particularly in the context of neuroinflammation and ischemic brain injury.[1][4] This technical guide provides a summary of the available preclinical data, with a focus on its pharmacological activity and any inferable safety information from existing studies.

Pharmacodynamics

(Rac)-HAMI 3379 exhibits high selectivity for the CysLT2 receptor over the CysLT1 receptor. In a CysLT2 receptor reporter cell line, HAMI 3379 effectively antagonized intracellular calcium mobilization induced by leukotriene C4 (LTC4) and leukotriene D4 (LTD4).[1][2]



Table 1: In Vitro Receptor Binding and Functional Activity of HAMI 3379

Assay Type	Receptor	Ligand	IC50 Value	Reference
Radioligand Binding Assay	CysLT2	37.9 nM		
Radioligand Binding Assay	CysLT1	>30 μM		
Intracellular Calcium Mobilization	CysLT2	Leukotriene D4 (LTD4)	3.8 nM	[1][2]
Intracellular Calcium Mobilization	CysLT2	Leukotriene C4 (LTC4)	4.4 nM	[1][2]

Preclinical Efficacy and In Vivo Studies

(Rac)-HAMI 3379 has been evaluated in several preclinical models, primarily focusing on its neuroprotective effects.

Cerebral Ischemia Models

In a rat model of middle cerebral artery occlusion (MCAO), intraperitoneal administration of HAMI 3379 demonstrated a reduction in infarct volume, brain edema, and neurological deficits. [4]

Table 2: Summary of In Vivo Efficacy Studies of HAMI 3379 in Rats



Model	Administration Route	Dose Range	Key Findings	Reference
Middle Cerebral Artery Occlusion (MCAO)	Intraperitoneal (i.p.)	0.025 - 0.4 mg/kg	Effective doses of 0.1-0.4 mg/kg decreased acute brain injury.	[4]
Middle Cerebral Artery Occlusion (MCAO)	Intraperitoneal (i.p.)	0.1 mg/kg	Reduced infarct volume and brain edema; improved neurological score.	

Experimental Protocol: MCAO Model in Rats

- Animal Model: Male Sprague-Dawley rats.
- Induction of Ischemia: Focal cerebral ischemia was induced by middle cerebral artery occlusion (MCAO).
- Drug Administration: HAMI 3379 was administered via intraperitoneal (i.p.) injection at doses ranging from 0.025 to 0.4 mg/kg. In some studies, a dose of 0.1 mg/kg was administered at 0 and 1 hour after reperfusion.
- Assessments: Neurological deficit scores, infarct volume, and brain edema were measured at 24 and 72 hours post-MCAO.

Safety and Toxicity Profile

Note: No dedicated, publicly available toxicology studies for **(Rac)-HAMI 3379** were identified. The following information is based on general statements from safety data sheets (SDS) provided by commercial suppliers and observations from in vivo efficacy studies.

General Handling and Safety Precautions (from SDS)

Hazard Identification: Not classified as a hazardous substance or mixture.



- Personal Protective Equipment: Wear protective gloves, clothing, eye protection, and face protection.
- First Aid Measures:
 - In case of skin contact: Wash off with soap and plenty of water.
 - In case of eye contact: Flush eyes with water as a precaution.
 - If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
 - If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
- Stability and Reactivity: Stable under recommended storage conditions.

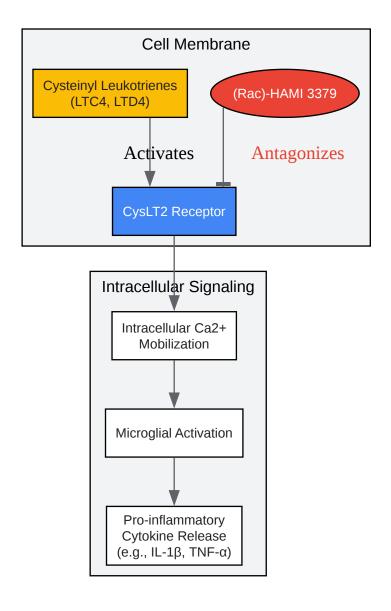
In Vivo Observations

The available research articles describing in vivo efficacy studies in rats at doses up to 0.4 mg/kg do not report any adverse effects or mortality related to the administration of HAMI 3379. [4] However, these studies were not designed as formal toxicology assessments, and a lack of reported adverse events does not confirm the absence of potential toxicity.

Signaling Pathways and Mechanisms of Action

(Rac)-HAMI 3379 exerts its effects by blocking the CysLT2 receptor, thereby inhibiting downstream signaling pathways activated by cysteinyl leukotrienes. This is particularly relevant in the context of neuroinflammation, where CysLT2 receptor activation on microglia is implicated in the release of pro-inflammatory cytokines.





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Caption: CysLT2 Receptor Signaling Pathway and the Antagonistic Action of (Rac)-HAMI 3379.

Summary and Future Directions

(Rac)-HAMI 3379 is a selective CysLT2 receptor antagonist with demonstrated efficacy in preclinical models of ischemic stroke. Its mechanism of action involves the attenuation of neuroinflammatory processes. While in vivo studies at therapeutic doses have not reported overt toxicity, there is a clear lack of comprehensive, publicly available safety and toxicology data.



For the further development of **(Rac)-HAMI 3379** as a potential therapeutic agent, a full battery of formal toxicology studies is required. This would include, but not be limited to:

- Acute, sub-chronic, and chronic toxicity studies in relevant animal models.
- Determination of LD50 and No-Observed-Adverse-Effect-Level (NOAEL).
- Genotoxicity and carcinogenicity studies.
- Safety pharmacology assessments to evaluate effects on major organ systems.

The data from such studies will be critical for establishing a complete safety profile and for guiding any future clinical development.

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